REACTION_CXSMILES
|
[C:1]([NH:5][CH2:6][CH:7]([OH:23])[CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]1[CH:17]=[CH:18][C:19](=S)[NH:20][N:21]=1)([CH3:4])([CH3:3])[CH3:2].O.[NH2:25][NH2:26]>>[C:1]([NH:5][CH2:6][CH:7]([OH:23])[CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]1[N:21]=[N:20][C:19]([NH:25][NH2:26])=[CH:18][CH:17]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
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6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione
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Quantity
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2 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)NCC(COC1=C(C=CC=C1)C=1C=CC(NN1)=S)O
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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O.NN
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux in an atmosphere of nitrogen for 90 minutes
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Duration
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90 min
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Type
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CUSTOM
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Details
|
Excess of hydrazine hydrate was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCC(COC1=C(C=CC=C1)C=1N=NC(=CC1)NN)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |